N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
This compound is a phosphorus-containing heterocyclic molecule characterized by a pentacyclic backbone fused with dioxa and phosphamine moieties. Its stereochemistry, defined by the (1R)-1-phenylethyl substituent, plays a critical role in its electronic and steric properties. The compound’s complexity arises from its fused ring system, which includes a bicyclo[13.8.0] framework and oxygen-phosphorus linkages.
Properties
IUPAC Name |
N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22NO2P/c1-19(20-9-3-2-4-10-20)29-32-30-25-17-15-21-11-5-7-13-23(21)27(25)28-24-14-8-6-12-22(24)16-18-26(28)31-32/h2-19,29H,1H3/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUOPBPAVLQNGC-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves multiple steps, starting with the preparation of the pentacyclic core. This core is typically synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the phenylethyl group and the phosphorous-containing moiety is achieved through selective functionalization reactions under controlled conditions. Common reagents used in these steps include organophosphorus compounds, phenylethyl halides, and various catalysts to facilitate the cyclization and functionalization processes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for efficient cyclization and functionalization, as well as advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenylethyl group, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under appropriate solvent and temperature conditions.
Major Products Formed
Scientific Research Applications
N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing novel organic compounds and studying complex reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations in Phosphapentacyclo Derivatives
Key analogs include:
N,N-Bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[...]tricosa[...]-13-amine (CAS 1322779-96-3):
- Differs by having dual (4-methoxyphenyl)ethyl groups instead of a single phenylethyl substituent.
- Molecular weight: 599.7 g/mol, higher due to methoxy groups .
N,N-Bis[(1R)-1-(2-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[...]tricosa[...]-13-amine (CAS 736158-72-8):
- Methoxy groups at the ortho position on phenyl rings alter steric hindrance and electronic effects compared to the para-substituted analog .
Table 1: Substituent Impact on Molecular Properties
| Compound | Substituent Position | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| Target Compound (R-phenylethyl) | Single phenyl | ~500 (estimated) | Monosubstituted, chiral center |
| CAS 1322779-96-3 | 4-methoxy | 599.7 | Dual para-methoxy groups |
| CAS 736158-72-8 | 2-methoxy | 592.6 (estimated) | Dual ortho-methoxy groups |
Spectral and Reactivity Comparisons
NMR Analysis :
- Evidence from analogous phosphapentacyclo compounds (e.g., rapamycin derivatives) shows that substituent-induced chemical shift variations are localized to specific regions (e.g., protons near oxygen or phosphorus atoms). For instance, methoxy groups in CAS 1322779-96-3 cause downfield shifts in aromatic protons (δ 7.2–7.5 ppm) compared to the target compound’s phenyl group (δ 6.8–7.1 ppm) .
- Phosphorus NMR (³¹P) shifts for such compounds typically range between δ 20–30 ppm, sensitive to adjacent electronegative groups .
Synthetic Pathways :
Functional and Bioactivity Comparisons
While direct bioactivity data for the target compound is sparse, analogs provide insights:
- Antioxidant Potential: Compounds with phenylpropanoid or benzoic acid substituents (e.g., veronicoside analogs) exhibit antioxidant activity correlated with electron-donating groups. The target compound’s phenyl group may lack this capacity, but methoxy-substituted analogs (CAS 1322779-96-3) could show enhanced activity .
- Catalytic Applications :
Computational and Analytical Methodologies
- Structure-Activity Relationship (SAR) :
- LCMS and Molecular Networking :
- High-resolution LCMS can differentiate analogs via mass fragmentation patterns. The target compound’s molecular ion (m/z ~500) would differ from CAS 1322779-96-3 (m/z ~600) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
